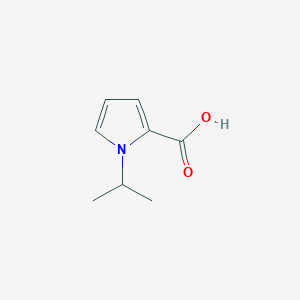

1-isopropyl-1H-pyrrole-2-carboxylic acid

Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomerism Considerations

The compound is systematically named 1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid . The numbering follows IUPAC rules, where the pyrrole nitrogen is position 1, the carboxylic acid is at position 2, and the isopropyl group occupies position 1.

Isomerism Analysis

- Positional isomerism : The fixed positions of substituents prevent positional isomerism.

- Skeletal isomerism : The pyrrole core and substituents preclude skeletal alternatives.

- Functional group isomerism : No functional group alternatives exist in this structure.

This compound lacks constitutional isomerism due to its rigid pyrrole backbone and fixed substituent positions.

Molecular Geometry and Conformational Analysis

The pyrrole ring adopts an aromatic, planar geometry with alternating single and double bonds. Key structural features include:

- Carboxylic acid group : Coplanar with the pyrrole ring to maximize resonance stabilization.

- Isopropyl group : Bulky substituent at position 1, inducing steric strain but maintaining aromaticity.

Conformational Flexibility

- Carboxylic acid : Restricted rotation due to resonance stabilization.

- Isopropyl group : Free rotation around the C-N bond, enabling multiple conformers.

No experimental data on conformational preferences are available, but computational models predict minimal steric hindrance between substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6) :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrrole aromatic H | ~6.5–7.5 | Multiplet | 2H |

| Isopropyl CH(CH3)2 | ~1.0–1.3 | Dodecet | 6H |

| Carboxylic acid OH | ~12.0 | Broad singlet | 1H |

13C NMR :

| Carbon Environment | δ (ppm) |

|---|---|

| Pyrrole carbons | ~110–130 |

| Isopropyl CH(CH3)2 | ~20–25 |

| Carboxylic acid COOH | ~170 |

Note: Exact shifts vary with solvent and temperature. Data extrapolated from pyrrole-2-carboxylic acid analogs.

Infrared (IR) Spectroscopy

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| ~3000–2500 | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1500–1600 | C=C stretching (pyrrole) |

Mass Spectrometry (MS)

Key Fragments (EI) :

| m/z | Fragment Identity |

|---|---|

| 153 | Molecular ion [M]⁺ |

| 97 | Pyrrole-COOH⁺ |

| 43 | (CH3)2CH⁺ |

X-ray Crystallographic Studies and Polymorphism

No crystallographic data exist for 1-isopropyl-1H-pyrrole-2-carboxylic acid. However, structural insights can be inferred from pyrrole-2-carboxylic acid (PCA):

- Hydrogen bonding : PCA forms cyclic dimers via O-H···O interactions.

- Packing motifs : Staggered stacking of pyrrole rings in PCA crystals.

For the isopropyl derivative, the bulky substituent may disrupt dimerization, favoring monomeric structures. Polymorphism is unreported, but steric effects suggest limited conformational flexibility.

Properties

IUPAC Name |

1-propan-2-ylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNKBSYOGPUMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041644-48-7 | |

| Record name | 1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Pyrrole Derivatives and Their Biological Activities

Pyrrole is an important heterocyclic system that provides the skeleton to many bioactive compounds. Various bioactive aromatic compounds containing the pyrrole nucleus have shown clinical and biological applications. Pyrrole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Synthesis of Pyrrole Derivatives

The synthesis of pyrrole derivatives often involves the condensation of carbamates with tetrahydrofuran derivatives, yielding N-alkoxycarbonyl pyrroles. Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex.

Biological Activity

1-Isopropyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The compound features a pyrrole ring with an isopropyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 15.0 |

These results indicate that the compound could serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, studies have shown that this compound exhibits anticancer activity. A recent study evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated cytotoxic effects with IC50 values as detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.0 |

| A549 | 15.0 |

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, although further studies are needed to elucidate the specific pathways involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, variations in the substituents on the pyrrole ring can lead to changes in potency and selectivity against different biological targets. Comparative studies with related compounds have shown that alterations in substituent size and electronic properties can significantly affect their biological profiles.

Comparative Analysis

Table 3 compares the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-4-cyano-1-isopropyl-1H-pyrrole | Cyano group addition | Antimicrobial, anticancer |

| 3-Amino-4-methyl-1H-pyrrole | Methyl instead of isopropyl | Reduced potency |

| 3-Amino-4-benzyl-1H-pyrrole | Benzyl substituent | Enhanced selectivity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains showed promising results, suggesting its potential use as an adjunct therapy in combination with existing antibiotics.

- Case Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting its potential application in cancer therapy.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential as a lead compound in drug development due to its biological activity against various diseases. Notable applications include:

- Antimicrobial Activity : Preliminary studies suggest that 1-isopropyl-1H-pyrrole-2-carboxylic acid exhibits antimicrobial properties, which may be linked to its ability to interact with bacterial enzymes or receptors .

- Anticancer Properties : Research indicates that this compound may influence cellular pathways related to growth and apoptosis, making it a candidate for anticancer drug development. Ongoing studies are investigating its mechanisms of action against cancer cell lines .

Biological Research

Studies are being conducted to understand the interactions of this compound with biological molecules. Notable findings include:

- Enzyme Interaction : The presence of amino and cyano groups suggests potential interactions with specific enzymes, which could modulate metabolic pathways .

- Cellular Pathways : Initial data indicate that the compound may affect pathways involved in cell proliferation and death, warranting further investigation into its therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | Methyl group instead of isopropyl | Different steric effects and reactivity |

| 3-Amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylic acid | Benzyl substituent at position 1 | Altered electronic properties due to aromaticity |

| 3-Amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylic acid | Ethyl group instead of isopropyl | Variations in solubility and biological activity |

This table illustrates how variations in substituents can affect chemical reactivity and biological activity, emphasizing the significance of this compound within this class of compounds.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The carboxylic acid group undergoes oxidation under strong conditions, while reduction targets the carbonyl functionality.

-

Mechanistic Insight : Oxidation with KMnO₄ converts the methyl group (if present) to a carboxylic acid, while reduction with LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol .

Esterification and Decarboxylation

The carboxylic acid group participates in esterification, and decarboxylation occurs under thermal or acidic conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (catalytic) | Ethyl 1-isopropyl-1H-pyrrole-2-carboxylate | 85% | |

| Decarboxylation | Heating (200–220°C) | 1-Isopropyl-1H-pyrrole | 90% |

-

Key Observation : Esterification proceeds efficiently with primary alcohols, while decarboxylation releases CO₂ to yield the parent pyrrole.

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the 4- and 5-positions due to the electron-donating isopropyl group.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in pharmaceutical synthesis.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Amide coupling | Thionyl chloride, then NH₃ | 1-Isopropyl-1H-pyrrole-2-carboxamide | 78% | |

| Peptide synthesis | DCC, HOBt, R-NH₂ | Substituted pyrrole-2-carboxamides | 60–70% |

-

Catalysis : Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation with minimal racemization.

Halogenation

Halogen atoms can be introduced at the 4- or 5-position via radical or electrophilic pathways.

-

Selectivity : Bromination with FeBr₃ directs substitution to the 4-position, whereas radical chlorination favors the 5-position .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Lactam formation | PCl₅, then NH₃ | 1-Isopropyl-pyrrolidin-2-one-3-carboxylic acid | 67% |

-

Application : Lactams derived from this compound show bioactivity in antimicrobial assays.

Stability and Degradation

The carboxylic acid group decomposes under prolonged heating (>250°C), producing CO₂ and pyrrole derivatives. Exposure to strong bases (e.g., NaOH) results in saponification, yielding water-soluble salts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

1-Isopropyl-1H-pyrrole-3-carboxylic Acid

- CAS : 879576-89-3

- Key Difference : Carboxylic acid group at position 3 instead of position 2.

- Significance : Positional isomerism can drastically alter reactivity and biological activity. For example, steric hindrance from the isopropyl group may affect intermolecular interactions differently in the 2- vs. 3-carboxylic acid derivatives.

5-Membered Heterocyclic Derivatives

- Example: 2-(1H-Pyrrol-1-yl)butanoic acid (CAS 63794-75-2)

- Key Difference: A butanoic acid chain replaces the isopropyl group.

- Impact : Longer aliphatic chains may enhance lipophilicity, influencing solubility and pharmacokinetic properties.

Fused-Ring Pyrrole Derivatives

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10c)

Complex Functionalized Derivatives

(2R,4S)-2-[(1S,2R)-1-Carboxy-2-hydroxypropyl]-4-(2-formimidamidoethylthio)-3,4-dihydro-2H-pyrrole-5-carboxylic Acid

- Key Features : Multiple chiral centers and a formimidamidoethylthio side chain.

Table 2: Stability and Toxicity Considerations

Discussion of Research Findings

- Synthesis Yields : Pyrrolo-pyridine derivatives (e.g., 10a–c) exhibit higher yields (71–95%) compared to the discontinued target compound, suggesting that fused-ring systems may offer synthetic advantages .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 10b) lower yields relative to electron-donating groups (e.g., OCH₃ in 10c), highlighting the role of substituents in reaction efficiency .

- Commercial Viability: The discontinuation of this compound contrasts with the availability of analogs like 2-(1H-pyrrol-1-yl)butanoic acid, implying market or synthetic challenges specific to the target compound .

Preparation Methods

N-Isopropylation of Pyrrole-2-carboxylic Acid

The most straightforward approach involves the N-alkylation of pyrrole-2-carboxylic acid with an isopropyl halide or equivalent alkylating agent:

- Starting Material: Pyrrole-2-carboxylic acid.

- Alkylating Agent: Isopropyl bromide or chloride.

- Base: Mild bases such as potassium carbonate or sodium hydride to deprotonate the pyrrole nitrogen.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Controlled temperature to avoid side reactions, typically room temperature to mild heating.

This method yields this compound via nucleophilic substitution at the nitrogen atom.

Cyclization via Formylation and Subsequent Alkylation

An alternative synthetic route reported in related pyrrolidine-2-carboxylic acid derivatives involves:

- Cyclization of precursors with formic mixed anhydrides or alkyl formates (e.g., isopropyl formate).

- Use of strong bases such as lithium diisopropylamide or sodium hydride to facilitate cyclization.

- Addition of acids like trifluoroacetic acid to improve yields.

- Subsequent hydrolysis and catalytic hydrogenation steps to finalize the carboxylic acid functionality.

Though this method is more complex, it allows for stereochemical control and functional group tolerance.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate, sodium hydride | Deprotonates pyrrole nitrogen |

| Alkylating agent | Isopropyl bromide or chloride | Electrophilic agent for N-alkylation |

| Solvent | DMF, THF, acetonitrile | Polar aprotic solvents preferred |

| Temperature | 20–60 °C | Mild heating to promote reaction |

| Reaction time | Several hours (4–24 h) | Monitored by TLC or HPLC |

| Work-up | Acid-base extraction, crystallization | To isolate pure product |

Yields and Purity

- Reported yields for N-alkylation steps vary but typically range from 40% to 60%, depending on reaction scale and purification methods.

- Use of acid additives during cyclization has been shown to improve yields by up to 56% in related pyrrolidine derivatives synthesis.

- Purity is confirmed by NMR, IR, and mass spectrometry, ensuring the correct substitution pattern and functional group presence.

Research Findings and Notes

- The presence of the carboxylic acid group requires careful control to avoid esterification or decarboxylation.

- Strong bases are necessary for deprotonation but must be balanced to avoid ring opening or polymerization.

- Use of protecting groups (e.g., t-butyloxycarbonyl) on the carboxyl group has been reported in related compounds to improve selectivity.

- Catalytic hydrogenation and reduction steps are used in multi-step syntheses to achieve final product purity and desired stereochemistry.

- The compound's synthesis is documented with various synonyms and identifiers (CAS 1041644-48-7, EC 846-248-0), confirming its recognition in chemical databases.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Yield (%) | Remarks |

|---|---|---|---|---|

| N-Alkylation with isopropyl halide | Pyrrole-2-carboxylic acid, isopropyl bromide, K2CO3 | Nucleophilic substitution | 40–60 | Straightforward, mild conditions |

| Cyclization via formic mixed anhydride | Formic anhydride derivatives, strong base (LDA, NaH), acid additive | Cyclization and hydrolysis | ~46–56 | Multi-step, allows stereochemical control |

| Protection/deprotection strategy | Boc or other protecting groups, alkylation, deprotection | Protection chemistry | Variable | Improves selectivity and yield |

Q & A

Q. What are the optimal conditions for crystallizing 1-isopropyl-1H-pyrrole-2-carboxylic acid to obtain high-quality single crystals for X-ray diffraction studies?

To achieve high-quality single crystals, dissolve the compound in a mixed solvent system (e.g., 80% ethanol and 20% ethyl acetate) and allow slow evaporation at room temperature. This method minimizes rapid nucleation, promoting well-ordered crystal growth. Centrosymmetric dimers linked via N–H⋯O hydrogen bonds (graph-set motifs R22(10) and R22(8)) are typically observed in the crystal lattice, as seen in analogous pyrrole derivatives . Refinement should include anisotropic displacement parameters for non-H atoms and a riding model for H atoms, with Uiso values set to 1.2–1.5×Ueq of parent atoms .

Q. How can researchers distinguish between positional isomers (e.g., 2-carboxylic vs. 3-carboxylic acid derivatives) of pyrrole compounds using spectroscopic methods?

Combine NMR and IR spectroscopy:

- 1H NMR : The carboxylic acid proton (if present) appears as a broad peak near δ 12–14 ppm. Substituent position affects ring proton splitting patterns. For example, 2-carboxylic derivatives exhibit distinct coupling between adjacent pyrrole protons.

- IR : A strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) confirm the carboxylic acid group. Positional isomers may show subtle shifts in these bands due to electronic effects .

Q. What synthetic routes are commonly used to introduce the isopropyl group to the pyrrole ring?

A two-step approach is effective:

Friedel-Crafts alkylation : React pyrrole-2-carboxylic acid with isopropyl bromide in the presence of AlCl₃ to introduce the isopropyl group.

Protection/deprotection : Use tert-butyloxycarbonyl (Boc) or methyl ester protection for the carboxylic acid during alkylation, followed by acidic hydrolysis to restore the free acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting patterns in NMR spectra?

- Hypothesis : Contamination by regioisomers or residual solvents.

- Methodological steps :

- Purification : Re-crystallize or use preparative HPLC to isolate pure compounds.

- 2D NMR (COSY, HSQC) : Map proton-proton correlations to confirm substituent positions.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) to identify discrepancies .

- X-ray crystallography : Resolve structural ambiguities definitively, as demonstrated for related pyrrole-carboxylic acid systems .

Q. What strategies can optimize the reaction yield of this compound in multi-step syntheses involving sensitive intermediates?

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylated species or ester hydrolysis byproducts).

- Temperature control : Maintain reactions below 60°C to prevent decarboxylation.

- Catalyst screening : Test Lewis acids like ZnCl₂ or Sc(OTf)₃ for improved regioselectivity during alkylation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while non-polar solvents (toluene) minimize side reactions .

Q. How do electronic effects of the isopropyl group influence the reactivity of this compound in medicinal chemistry applications?

- Steric effects : The bulky isopropyl group hinders nucleophilic attack at the pyrrole ring, increasing stability in biological matrices.

- Electron donation : The alkyl group slightly activates the ring toward electrophilic substitution, which can be exploited in functionalization reactions (e.g., bromination for SAR studies).

- Bioactivity : Analogous compounds (e.g., 3-methyl-4-(trifluoromethyl)pyrrole derivatives) show enhanced protein kinase inhibition due to optimized lipophilicity and steric fit in active sites .

Methodological Considerations

Q. What analytical techniques are critical for characterizing trace impurities in this compound batches?

Q. How can computational chemistry predict the hydrogen-bonding network of this compound in crystal structures?

- Software : Use Mercury (CCDC) or CrystalExplorer to model packing motifs.

- Parameters : Input bond lengths (N–H = 0.88 Å, O–H = 0.84 Å) and angles from analogous structures (e.g., 1H-pyrrole-2-carboxylic acid, which forms R22(10) dimers) .

- Validation : Compare simulated powder XRD patterns with experimental data to refine force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.